Hydroxy-PEG8-acid is a specialized derivative of polyethylene glycol, characterized by the presence of a hydroxyl group and a terminal carboxylic acid. Its molecular formula is with a molecular weight of 442.5 g/mol. This compound is noted for its hydrophilic properties, which significantly enhance solubility in aqueous environments, making it particularly useful in various scientific and pharmaceutical applications .
The synthesis of Hydroxy-PEG8-acid generally involves two primary steps: ethoxylation and carboxylation.
In industrial settings, large-scale production employs continuous reactors optimized for high yield and purity. Advanced purification techniques like chromatography and crystallization are typically utilized to ensure the final product meets required specifications .
Hydroxy-PEG8-acid consists of a linear chain of ethylene glycol units with a hydroxyl group (-OH) at one end and a carboxylic acid group (-COOH) at the other. This structure allows for versatile chemical reactivity, particularly in forming stable linkages with other molecules.
The compound's structural characteristics contribute to its functionality:
Hydroxy-PEG8-acid participates in several significant chemical reactions:
These reactions facilitate the creation of diverse bioconjugates, enhancing the utility of Hydroxy-PEG8-acid in drug development and delivery systems .
Hydroxy-PEG8-acid primarily functions as a linker in bioconjugation processes. Its mechanism involves:
The pharmacokinetics of Hydroxy-PEG8-acid largely depend on the characteristics of the linked molecules, allowing for tailored therapeutic profiles .
Hydroxy-PEG8-acid has numerous scientific applications:
Hydroxy-PEG8-acid (CAS# 937188-60-8) possesses the systematic IUPAC name 1-hydroxy-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid, reflecting its precise chemical structure: HO-(CH₂CH₂O)₈-CH₂CH₂-COOH. This molecular architecture consists of eight repeating ethylene oxide units forming the hydrophilic PEG spacer, terminated by distinct functional groups that enable diverse conjugation chemistry. The compound has a molecular weight of 442.50 g/mol (exact mass: 442.2414 g/mol) with elemental composition of carbon (51.57%), hydrogen (8.66%), and oxygen (39.77%). Its chemical identity is further defined by the SMILES notation OC(CCOCCOCCOCCOCCOCCOCCOCCOCCO)=O and the InChI Key BGBLNDCLYGWOKM-UHFFFAOYSA-N, providing unique identifiers for chemical tracking and database registration [1] [5].
The terminal carboxylic acid group enables formation of stable amide bonds with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). Meanwhile, the hydroxyl terminus offers a site for further chemical modifications, including esterification, etherification, or conversion to other reactive functional groups. This bifunctionality makes Hydroxy-PEG8-acid exceptionally versatile in bioconjugation strategies. Commercially available material typically exhibits >90% purity, appearing as a solid powder with solubility in dimethyl sulfoxide (DMSO) and aqueous solutions at physiological pH when properly formulated. The compound demonstrates remarkable stability when stored at -20°C, maintaining integrity for over three years under appropriate conditions. The sodium salt form (Hydroxy-PEG8-acid sodium salt) offers enhanced stability by preventing potential intramolecular reactions between the hydroxyl and carboxylic acid groups during storage [4] [5].
Table 1: Molecular Properties of Hydroxy-PEG8-Acid
Property | Specification | Significance |
---|---|---|
CAS Number | 937188-60-8 | Unique chemical identifier |
Molecular Formula | C₁₉H₃₈O₁₁ | Elemental composition |
Molecular Weight | 442.50 g/mol | Determines renal clearance and biodistribution |
Functional Groups | Terminal -OH and -COOH | Enables bifunctional conjugation |
Solubility | Soluble in DMSO and aqueous media | Critical for biological applications |
Storage Stability | >3 years at -20°C | Practical handling and shelf life |
The PEG spacer significantly enhances the hydrophilicity of conjugated molecules, increasing their solubility in aqueous media—a crucial factor for bioavailability of hydrophobic drugs. With eight ethylene oxide units, this PEG chain provides an optimal balance between molecular flexibility and steric influence, allowing conjugated drug molecules sufficient freedom of movement while providing substantial hydration capacity. The extended chain length contributes to an increased hydrodynamic radius that significantly exceeds its actual molecular weight, a characteristic phenomenon of PEGylated compounds that profoundly impacts their pharmacokinetic behavior by reducing renal clearance and extending systemic circulation [1] [3].
The development of PEG-based linkers represents a fascinating journey through pharmaceutical innovation, beginning with the pioneering PEGylation concept introduced by Frank Davis and Abraham Abuchowski in the 1970s. Their groundbreaking work demonstrated that covalent attachment of PEG chains to proteins could dramatically extend plasma half-life by reducing renal clearance and minimizing immunogenicity. Early PEGylation technologies employed random conjugation strategies using linear methoxy-PEG reagents that created heterogeneous mixtures of protein conjugates with variable biological activity. These first-generation PEG linkers, while revolutionary, faced significant limitations including structural heterogeneity, reduced bioactivity due to steric interference, and limited functionalization options that restricted their application to protein therapeutics [3] [7].
The emergence of heterobifunctional PEG linkers like Hydroxy-PEG8-acid marked a transformative advancement in the late 1990s and early 2000s. These reagents featured two distinct reactive termini, enabling controlled, sequential conjugation strategies. Hydroxy-PEG8-acid specifically provided researchers with orthogonal functional groups (-OH and -COOH) that could be differentially activated and conjugated, allowing for more precise construction of complex biomolecular conjugates. This period also witnessed the transition from low molecular weight PEGs (≤5 kDa) to mid-range PEGs (approximately 2-10 kDa) that offered optimal balance between half-life extension and tissue penetration. The introduction of releasable PEGylation (rPEGylation) technologies further expanded the utility of PEG linkers by incorporating cleavable bonds that could release native drugs in target tissues, effectively converting PEG from a permanent modifier to a temporary delivery vehicle [3] [6].
Table 2: Evolution of PEG Linker Technologies in Biomedical Applications
Generation | Time Period | Key Characteristics | Representative Therapeutics |
---|---|---|---|
First Generation | 1970s-1990s | Random conjugation, linear mPEG, high heterogeneity | PEG-adenosine deaminase (Adagen®) |
Second Generation | 1990s-2010s | Heterobifunctional PEGs, site-specific conjugation, improved homogeneity | PEG-interferon α-2a (Pegasys®) |
Third Generation | 2010s-Present | Releasable linkers, branched architectures, multifunctional PEGs | Antibody-drug conjugates (e.g., Adcetris®) |
The structural evolution of PEG linkers has progressed significantly, with modern derivatives like Hydroxy-PEG8-acid offering precise molecular weight (monodisperse rather than polydisperse), defined chain lengths, and engineered functional termini. This precision engineering enables reproducible drug-linker ratios in antibody-drug conjugates (ADCs) and other complex bioconjugates. The pharmaceutical industry has increasingly adopted these defined PEG linkers to overcome challenges associated with early polydisperse PEG reagents, particularly for ADC development where controlled drug loading is critical for therapeutic efficacy and safety. Hydroxy-PEG8-acid occupies a strategic position in this evolution, providing eight ethylene oxide units that offer an optimal spacer length for many ADC applications—long enough to minimize steric hindrance between antibody and payload, yet compact enough to maintain efficient cellular internalization [5] [6].
In nanoparticle-based drug delivery systems, Hydroxy-PEG8-acid serves as a critical surface modifier that enhances colloidal stability and prolongs systemic circulation. The hydrophilic PEG chain creates a protective hydration layer around nanoparticles that reduces opsonization and subsequent clearance by the mononuclear phagocyte system. This "stealth" effect is particularly valuable in nanocarriers targeting the central nervous system, where extended circulation time increases the probability of blood-brain barrier penetration. Hydroxy-PEG8-acid's terminal carboxylic acid enables covalent conjugation to amine-functionalized nanoparticle surfaces, while the hydroxyl group provides an anchoring point for attaching targeting ligands that facilitate receptor-mediated transcytosis across biological barriers. This dual functionality makes it particularly valuable in designing brain-targeted delivery systems for treating cognitive impairment associated with neurodegenerative diseases [2] [7].
Hydroxy-PEG8-acid has become indispensable in fabricating PEG-based hydrogels for bone tissue engineering and controlled drug release. When incorporated into hydrogel networks, the PEG spacer enhances hydration capacity and creates an aqueous microenvironment conducive to cell proliferation and nutrient diffusion. Researchers have successfully integrated Hydroxy-PEG8-acid into various hydrogel formulations including PEG/PLA (polylactic acid), PEG/PLGA (poly(lactic-co-glycolic acid)), and PEG/alginate composites. The carboxylic acid terminus enables covalent crosslinking with complementary functional groups (e.g., amines in chitosan or gelatin), while the hydroxyl group can participate in hydrogen bonding that contributes to hydrogel mechanical stability. These hydrogels serve as sustained-release depots for osteogenic factors like bone morphogenetic protein-2 (BMP-2) and vascular endothelial growth factor (VEGF), providing localized delivery that promotes bone regeneration while minimizing systemic side effects [7].
Table 3: Hydrogel Modification Strategies Using Hydroxy-PEG8-Acid
Composite Material | Fabrication Method | Functional Advantages |
---|---|---|
PEG/PLA | Lactide polymerization with four-arm PEG initiator | Enhanced mechanical strength and injectability |
PEG/Alginate | Schiff base reaction with oxidized alginate | Improved biocompatibility and osteogenic function |
PEG/Chitosan | Graft copolymerization | Antibacterial properties for infection prevention |
PEG/Nanoclay | UV-crosslinking | Superior mechanical properties for load-bearing applications |
PEG/Hyaluronic Acid | Michael addition reaction | Temperature-sensitive gelation for minimally invasive application |
In PROTACs (proteolysis-targeting chimeras), Hydroxy-PEG8-acid functions as a critical spacer connecting the E3 ligase ligand to the target protein binder. The precisely defined 8-unit PEG chain provides optimal distance and flexibility between these two functional domains, enabling efficient formation of the ternary complex necessary for targeted protein degradation. Compared to shorter PEG spacers (e.g., PEG2 or PEG4), Hydroxy-PEG8-acid's extended length better accommodates the spatial requirements for bringing ubiquitin ligase into proximity with the target protein, particularly for intracellular targets with complex tertiary structures. The hydroxyl terminus can be functionalized with appropriate leaving groups for conjugation to E3 ligands, while the carboxylic acid enables amide bond formation with warhead molecules. This application exemplifies how Hydroxy-PEG8-acid's specific chain length addresses unique challenges in emerging therapeutic modalities beyond traditional drug delivery [9].
Hydroxy-PEG8-acid significantly enhances the solubility and stability of hydrophobic drugs in nanoparticulate formulations. By conjugating drug molecules through its carboxylic acid group, the resulting PEGylated prodrugs exhibit dramatically improved water solubility and reduced aggregation. This approach has proven particularly valuable for BCS Class IV drugs—those with both low solubility and low permeability—such as the flavonoid hesperidin investigated for cognitive enhancement. The PEG spacer creates a hydrophilic shield around the drug molecule that not only improves dissolution but also provides steric protection against enzymatic degradation. Additionally, the terminal hydroxyl group allows for secondary conjugation to targeting ligands (e.g., peptides, antibodies) that facilitate selective drug delivery to diseased tissues while minimizing off-target effects. This multifunctionality makes Hydroxy-PEG8-acid a versatile molecular tool in addressing the delivery challenges of next-generation therapeutics [2] [10].
Table 4: Nanoparticle Strategies Employing Hydroxy-PEG8-Acid
Application | Nanocarrier Type | Function of Hydroxy-PEG8-Acid |
---|---|---|
Brain Delivery | Polymeric nanoparticles | BBB penetration enhancement via receptor-mediated transcytosis |
Sustained Release | PEG-PLGA nanoparticles | Surface functionalization for prolonged circulation |
Targeted Therapy | Antibody-drug conjugates | Spacer between antibody and payload |
Protein Degradation | PROTAC molecules | Optimal spacing between E3 ligase binder and warhead |
Bone Regeneration | Hydrogel nanocomposites | Crosslinker with enhanced hydration capacity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7